N-Butyl-N'-cyclopropyl ethylenediamine

Description

Chemical Identity and Nomenclature

N-Butyl-N'-cyclopropyl ethylenediamine is a di-N-substituted ethylenediamine derivative with distinct structural features. Its systematic IUPAC name is N¹-butyl-N²-cyclopropyl-1,2-ethanediamine , reflecting the substitution pattern on the ethylenediamine backbone. Key identifiers include:

The compound’s structure combines a linear butyl chain and a strained cyclopropane ring, influencing its steric and electronic properties.

Historical Development of Substituted Ethylenediamines

Substituted ethylenediamines have evolved significantly since Alfred Werner’s pioneering work on coordination chemistry in the early 20th century. Key milestones include:

- Early Synthesis Methods : Initial routes involved nucleophilic substitution of ethylenediamine with alkyl halides, as seen in mid-20th-century studies.

- Catalytic Advances : Palladium-catalyzed C–N cross-coupling reactions (e.g., Buchwald-Hartwig amination) enabled efficient N-arylation and alkylation of ethylenediamine derivatives, expanding access to complex structures.

- Medicinal Chemistry : Derivatives like 2-(1-imidazolyl)ethylamine emerged as fragments in γ-secretase inhibitors, highlighting their pharmaceutical relevance.

This compound represents a modern iteration of these efforts, leveraging both traditional and catalytic synthetic strategies.

Position in Diamine Chemistry Research

This compound occupies a unique niche within diamine chemistry due to its hybrid substituents:

- Comparative Analysis :

Its cyclopropane moiety introduces ring strain, potentially altering ligand geometry in metal complexes, while the butyl group enhances hydrophobicity.

Structural Classification within Ethylenediamine Derivatives

This compound belongs to the di-N-substituted ethylenediamine subclass, characterized by:

- Asymmetric Substitution : The butyl and cyclopropyl groups create an unsymmetrical electronic environment, influencing chelation behavior.

- Conformational Flexibility : The ethylenediamine backbone allows for lel (ligands aligned with C₃ axis) or ob (oblique) conformations in coordination complexes.

- Chiral Potential : While the parent compound lacks stereocenters, coordination to metals can induce chirality, as observed in Werner-type complexes.

Such structural attributes make it valuable for designing catalysts with tailored stereoelectronic profiles.

Research Significance and Current Investigations

Recent studies highlight its role in:

- Coordination Chemistry :

Material Science :

Medicinal Applications :

Ongoing research explores its utility in supramolecular assemblies and as a template for chiral auxiliaries.

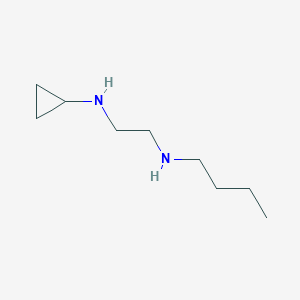

Structure

2D Structure

Properties

IUPAC Name |

N-butyl-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-3-6-10-7-8-11-9-4-5-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRFPLKTKVWZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660038 | |

| Record name | N~1~-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-53-3 | |

| Record name | N1-Butyl-N2-cyclopropyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Butyl-N'-cyclopropyl ethylenediamine is an organic compound belonging to the class of ethylenediamines, characterized by its unique structure which includes a butyl group and a cyclopropyl group attached to the nitrogen atoms of the ethylenediamine backbone. This compound has garnered interest in various biological applications due to its potential antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄N₂

- Structure : The compound features two amine groups, one with a butyl substituent and the other with a cyclopropyl substituent. This configuration contributes to its distinct chemical reactivity and potential biological activity.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethylenediamine | Two amines without bulky substituents | Simpler structure; more polar |

| N-Methyl-N'-cyclopropyl ethylenediamine | Methyl group instead of butyl | Less sterically hindered; different reactivity |

| N-Benzyloxycarbonyl-N'-cyclopropyl | Benzoyl protecting group on one nitrogen | Increased stability; potential for selective reactions |

| N-Propyl-N'-cyclopropyl ethylenediamine | Propyl group instead of butyl | Variation in hydrophobicity and biological activity |

Antimicrobial Activity

Research indicates that derivatives of ethylenediamine, including this compound, exhibit antimicrobial properties . Preliminary studies suggest that this compound may be effective against various bacterial strains. For instance, compounds structurally similar to this compound have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The anticancer activity of this compound has not been extensively studied, but its structural analogs have demonstrated efficacy in inhibiting cancer cell proliferation. For example, certain derivatives have shown the ability to induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is another area of interest. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The modulation of these inflammatory markers suggests that this compound could be beneficial in treating inflammatory disorders .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various ethylenediamine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that this compound may have similar antimicrobial efficacy .

- Cell Viability Assays : In vitro studies assessing the effects of related compounds on cancer cell lines revealed significant reductions in cell viability at specific concentrations, indicating potential for further exploration of this compound as an anticancer agent .

- Inflammation Model : Research utilizing macrophage cell lines demonstrated that certain derivatives could significantly reduce inflammatory responses, supporting the hypothesis that this compound might possess anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry

BCE's role as a nitrogen-containing heterocycle positions it as a promising candidate for drug development. Nitrogen heterocycles are prevalent in pharmaceuticals, with approximately 60% of small-molecule drugs containing such structures due to their biological activity and stability . BCE may exhibit potential in the following areas:

- Antitumor Agents : The ability of nitrogen heterocycles to interact with DNA through hydrogen bonding suggests that BCE could be explored for its antitumor properties, similar to other nitrogen-based compounds .

- Neuropharmacology : Compounds like BCE can be investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Catalysis

BCE can serve as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules. These reactions are vital in developing pharmaceuticals and agrochemicals . The ability of BCE to form stable complexes with transition metals enhances its utility in:

- C–N Bond Formation : BCE can facilitate the coupling of aryl halides with amines, leading to the synthesis of anilines and their derivatives, which are important intermediates in drug synthesis .

- Asymmetric Synthesis : The chiral nature of BCE may allow for enantioselective reactions, providing access to chiral amines that are crucial in pharmaceutical applications.

Materials Science

BCE's unique chemical properties can also be leveraged in materials science:

- Polymer Chemistry : As a building block, BCE can be incorporated into polymer chains to develop materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Dendritic Structures : Research has shown that BCE can be used to create dendritic polymers that exhibit solvatochromic properties, useful in sensor applications .

Case Study 1: Antitumor Activity

A study investigating the antitumor activity of nitrogen heterocycles found that compounds similar to BCE exhibited significant cytotoxic effects against various cancer cell lines. Researchers utilized BCE as a precursor to synthesize derivatives that were tested for their ability to inhibit tumor growth through DNA interaction mechanisms.

Case Study 2: Cross-Coupling Reactions

In a series of experiments focused on C–N cross-coupling reactions, BCE was employed as a ligand in palladium-catalyzed processes. The results indicated that using BCE improved yields compared to traditional ligands, showcasing its potential as an effective catalyst in organic synthesis .

Comparative Analysis Table

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Butyl-N'-cyclopropyl ethylenediamine | Two amines with bulky substituents | Enhanced steric hindrance; potential biological activity |

| N-Methyl-N'-cyclopropyl ethylenediamine | Methyl group instead of butyl | Less sterically hindered; different reactivity |

| N-Benzyloxycarbonyl-N'-cyclopropyl | Benzoyl protecting group on one nitrogen | Increased stability; selective reactions possible |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylenediamine derivatives are widely studied for their versatility in catalysis, drug delivery, and material science.

Structural Analogs and Their Properties

The table below summarizes key analogs based on substituent variations:

Notes:

- Molecular weights were calculated based on derived molecular formulas.

- Trifluoroethyl: Highly electronegative (fluorine atoms), increasing polarity and acidity of adjacent NH groups. Isopropyl: Sterically bulky, which may hinder coordination or reaction kinetics compared to linear substituents.

Commercial and Industrial Relevance

- This compound is priced higher than many basic amines, reflecting specialized synthesis requirements (e.g., cyclopropane ring formation) .

- The trifluoroethyl analog’s electronegativity could make it suitable for fluorinated drug intermediates, while the isopropyl variant’s steric bulk may limit its utility in fine chemistry .

Preparation Methods

Stepwise N-Substitution Approach

- First substitution: One amino group is selectively alkylated with an alkyl halide or equivalent reagent (e.g., butyl bromide) under controlled conditions to yield N-butylethylenediamine intermediate.

- Second substitution: The remaining free amino group is then reacted with cyclopropyl halide or cyclopropyl-containing reagents to introduce the cyclopropyl substituent.

This approach requires careful control of stoichiometry, reaction time, temperature, and solvent to favor mono-substitution in each step and minimize side reactions.

Use of Protective Groups

To improve selectivity, one amino group can be temporarily protected (e.g., by Boc protection) to prevent its reaction during the first substitution step. After the first substitution, the protecting group is removed, and the second substitution is performed.

- For example, N-BOC-ethylenediamine can be synthesized first, selectively protecting one amino group.

- Subsequent alkylation on the free amino group with butyl or cyclopropyl reagents.

- Deprotection of Boc group followed by second alkylation.

This method enhances regioselectivity and yield.

Detailed Preparation Methods from Literature and Patents

Preparation of Ethylenediamine Derivatives via Nitroalkane and Imine Route (US Patent US4902831A)

- A nitroalkane reacts with an N-benzyl imine in the presence of an inorganic base to form intermediates.

- Hydrogenation of nitro intermediates yields 1,2-diaminoethane derivatives.

- Subsequent selective N-alkylation produces mono-substituted ethylenediamines.

- Hydrogenation conditions: 50 psi hydrogen pressure, room temperature, Pd/C catalyst.

- Yields up to 71% for substituted diamines.

- The method allows for diverse substituents (alkyl, cycloalkyl) on nitrogen atoms.

- The pH control (<7) during hydrogenation is crucial to product purity.

- Purification involves acidification, filtration, solvent evaporation, and recrystallization.

This method is versatile for preparing various N-substituted ethylenediamines, including cyclopropyl and butyl derivatives by choosing appropriate nitroalkane and imine precursors.

Synthesis of N-BOC-Ethylenediamine as a Protective Group Strategy (CN Patent CN112979501A)

- Ethylenediamine reacts with tert-butyl (p-nitrophenyl) carbonate (Compound A) to selectively form N-BOC-ethylenediamine (Compound B).

- Compound A is synthesized by reacting p-nitrophenol with di-tert-butyl dicarbonate in basic aqueous solution.

- The reaction of Compound A with ethylenediamine in ethyl acetate under reflux yields N-BOC-ethylenediamine with 82-86% yield.

- Advantages:

- High selectivity and purity (99.41% by GC).

- Reduced by-products compared to direct alkylation.

- Environmentally friendly with recyclable solvents and aqueous phases.

- NMR data confirms structure and purity.

- This Boc-protection method facilitates subsequent selective N-alkylation on the free amino group, enabling stepwise synthesis of disubstituted ethylenediamines like this compound.

This method is industrially scalable and improves yield and selectivity for complex N-substituted ethylenediamines.

Comparative Data Table: Preparation Methods for N-Substituted Ethylenediamines

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitroalkane + N-benzyl imine + H2 (US4902831A) | Nitroalkane, N-benzyl imine, Pd/C, H2 | 50 psi H2, RT, basic medium | ~71% | Versatile substituent scope; good yield | Requires hydrogenation; pH control critical |

| Boc Protection (CN112979501A) | Ethylenediamine, tert-butyl (p-nitrophenyl) carbonate | Reflux in ethyl acetate, 5-6 h | 82-86% | High selectivity; fewer by-products; recyclable solvents | Requires multi-step synthesis; Boc deprotection step needed |

| Direct Alkylation (General) | Ethylenediamine, alkyl halides | Variable, often reflux | Variable, often lower | Simple reagents | Low selectivity; overalkylation; purification challenges |

Research Findings and Practical Considerations

- Selectivity: Using protective groups like Boc on ethylenediamine significantly improves selectivity for mono-substitution, which is critical for preparing asymmetrically substituted derivatives such as this compound.

- Reaction Monitoring: GC and NMR are essential tools to monitor reaction progress and confirm product purity.

- Environmental Impact: Methods employing recyclable solvents and aqueous phases (e.g., ethyl acetate extraction, sodium hydroxide aqueous washes) reduce waste and improve sustainability.

- Industrial Scale-Up: The Boc protection method is favored for industrial production due to its higher yield, ease of purification, and reduced side products despite slightly higher raw material costs.

- Hydrogenation Steps: When using nitroalkane intermediates, hydrogenation under controlled pressure and pH is crucial for high yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.